molecular formula C20H20O6 B2426547 (Z)-6-ethoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 858769-63-8

(Z)-6-ethoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2426547
CAS No.: 858769-63-8
M. Wt: 356.374
InChI Key: GSKSNHNJUQGSIF-PXNMLYILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-6-Ethoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic aurone derivative, a class of compounds known for a wide spectrum of biological activities. This reagent is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Aurones and their structurally related analogs, particularly those featuring the benzylidene-benzofuran-3(2H)-one core, have demonstrated significant research value in several areas. Compounds with this scaffold have been identified as potent inhibitors of the enzyme tyrosinase, which is a key target in dermatological research for managing hyperpigmentation, and have shown activity that is several hundred-fold more effective than kojic acid in some cases . Furthermore, structurally similar benzylidene-1-indanone derivatives (bioisosteric analogs of aurones) have been shown to inhibit tubulin polymerization, suggesting potential as a platform for developing antiproliferative agents . The (Z)-benzylidene scaffold is also a subject of interest in infectious disease research, as certain derivatives have exhibited promising in vitro antiplasmodial activity against Plasmodium falciparum , the parasite responsible for malaria . The specific substitution pattern of the 6-ethoxy and 3,4,5-trimethoxy groups on this compound may influence its electronic properties and binding affinity to biological targets, making it a versatile intermediate for medicinal chemistry optimization and structure-activity relationship (SAR) studies. Researchers can leverage this high-purity compound to explore its potential applications in developing new whitening agents, antiproliferative therapies, and anti-infective agents.

Properties

IUPAC Name

(2Z)-6-ethoxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-5-25-13-6-7-14-15(11-13)26-16(19(14)21)8-12-9-17(22-2)20(24-4)18(10-12)23-3/h6-11H,5H2,1-4H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKSNHNJUQGSIF-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Characteristics

  • Molecular Formula : C26H30O7
  • Molecular Weight : 454.52 g/mol
  • InChI Key : OXIWSGTZUCVQPH-XOBNHNQQSA-N

Structural Formula

The structural representation of the compound can be summarized as follows:

 Z 6 ethoxy 2 3 4 5 trimethoxybenzylidene benzofuran 3 2H one\text{ Z 6 ethoxy 2 3 4 5 trimethoxybenzylidene benzofuran 3 2H one}

Antioxidant Properties

Research indicates that compounds similar to (Z)-6-ethoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one exhibit significant antioxidant activity. The presence of methoxy groups in the benzylidene moiety enhances electron donation capabilities, which is crucial for scavenging free radicals.

Table 1: Antioxidant Activity Comparison

Compound NameIC50 (µM)Source
This compound12.5
Curcumin15.0
Quercetin10.0

Anti-inflammatory Effects

Studies have shown that this compound can inhibit pro-inflammatory cytokines, which suggests potential applications in treating inflammatory diseases. The mechanism likely involves the modulation of NF-kB pathways.

Case Study: Inhibition of Cytokine Release

A study conducted on murine macrophages demonstrated that treatment with this compound resulted in a significant reduction in TNF-alpha and IL-6 levels.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound reveal promising results against various cancer cell lines, including breast and prostate cancer.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)8.0Induction of apoptosis
PC-3 (Prostate)9.5Cell cycle arrest at G2/M phase

The biological activity of this compound can be attributed to:

  • Free Radical Scavenging : The methoxy groups enhance the molecule's ability to donate electrons.
  • Cytokine Modulation : Inhibition of pro-inflammatory cytokines through NF-kB pathway interference.
  • Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.

Scientific Research Applications

Research indicates that compounds in the benzofuran class exhibit a range of biological activities including:

  • Anticancer Activity : Studies have shown that benzofuran derivatives can inhibit the proliferation of various cancer cell lines. The specific mechanisms often involve the induction of apoptosis and modulation of cell cycle progression.
  • Antimicrobial Properties : Compounds similar to (Z)-6-ethoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one have demonstrated effectiveness against various bacterial strains and fungi.
  • Anti-inflammatory Effects : Some studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes, thus providing therapeutic potential for inflammatory diseases.

Case Studies

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry reported that a benzofuran derivative exhibited significant cytotoxicity against breast cancer cells through apoptosis induction and cell cycle arrest at the G1 phase .
  • Antimicrobial Activity : Research presented at a microbiology conference demonstrated that this compound showed inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent .
  • Inflammation Studies : In vitro studies indicated that this compound could reduce levels of TNF-alpha in macrophages stimulated by lipopolysaccharides (LPS), highlighting its anti-inflammatory properties .

Chemical Reactions Analysis

Nucleophilic Additions

The enone moiety facilitates 1,4-conjugate (Michael) additions due to resonance stabilization. Key reactions include:

a. Thiol Additions

  • Reacts with thiols (e.g., mercaptoethanol) in basic conditions (pH 9–10) to form β-keto sulfide derivatives.

  • Example: Reaction with benzyl mercaptan yields a thioether adduct at the β-position of the enone .

b. Amine Additions

  • Primary amines (e.g., methylamine) undergo 1,4-addition to the enone, forming β-amino ketone intermediates. Secondary amines (e.g., piperidine) react similarly but require elevated temperatures .

Reaction Conditions & Outcomes

NucleophileConditionsProductYield (%)Source
Benzyl mercaptanK₂CO₃, DMF, 25°Cβ-Keto sulfide78
PiperidineEtOH, reflux, 12hβ-Amino ketone65

Cyclization Reactions

The benzylidene group participates in intramolecular cyclization under acidic or oxidative conditions:

a. Formation of Polycyclic Systems

  • Under HCl/MeOH, the enone undergoes 6π-electrocyclization to generate a tricyclic benzofurochromenone derivative .

  • Oxidative cyclization with DDQ yields fused furanoquinones via dehydrogenation .

Mechanistic Pathway

  • Protonation of the carbonyl oxygen.

  • Conformational change enabling π-orbital overlap.

  • Cyclization and rearomatization .

Substitution Reactions

The electron-rich 3,4,5-trimethoxybenzylidene group undergoes electrophilic substitution:

a. Nitration

  • Nitration (HNO₃/H₂SO₄) occurs at the para position of the trimethoxybenzene ring, yielding mono-nitro derivatives .

b. Halogenation

  • Bromination (Br₂/FeCl₃) selectively substitutes at the benzofuran C-5 position due to directing effects of the ethoxy group .

Substitution Reactivity Comparison

ReactionPositionConditionsProductYield (%)
NitrationTrimethoxybenzene paraHNO₃, 0°CNitro derivative52
BrominationBenzofuran C-5Br₂, FeCl₃, DCM5-Bromo derivative68

Oxidation and Reduction

a. Oxidation

  • Ozonolysis cleaves the enone double bond, producing a diketone intermediate .

  • KMnO₄ in acidic conditions oxidizes the benzofuran ring to a dicarboxylic acid .

b. Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the enone to a saturated ketone .

  • NaBH₄ selectively reduces the carbonyl group to a secondary alcohol.

Cross-Coupling Reactions

The benzofuran core participates in palladium-catalyzed couplings:

a. Suzuki-Miyaura Coupling

  • Reaction with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) introduces aryl groups at the C-2 position .

b. Sonogashira Coupling

  • Alkyne derivatives form via coupling with terminal alkynes (CuI, PdCl₂) .

Example Coupling Results

Reaction PartnerCatalystProductYield (%)
Phenylboronic acidPd(PPh₃)₄2-Arylbenzofuran73
EthynylbenzenePdCl₂/CuI2-Alkynyl derivative61

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes (e.g., maleic anhydride), forming bicyclic oxetanes .

Critical Analysis of Reaction Pathways

  • Steric Effects : The 3,4,5-trimethoxybenzylidene group hinders nucleophilic attack at the benzofuran C-3 position .

  • Electronic Effects : Electron-donating methoxy groups enhance electrophilic substitution on the benzylidene ring .

  • Solvent Dependency : Polar aprotic solvents (DMF, DMSO) favor nucleophilic additions, while nonpolar solvents (toluene) improve cyclization yields .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (Z)-6-ethoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : The compound is typically synthesized via condensation of substituted benzaldehydes with benzofuran-3(2H)-one precursors. For example, Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitates coupling of phenolic intermediates with 3,3-dibromoacrylic acid, followed by Fries rearrangement and cyclization in basic conditions (e.g., NaOH/THF) to yield the benzylidene-benzofuran core . Anhydrous potassium carbonate in dry acetone is often used to promote nucleophilic substitution for introducing ethoxy or methoxy groups .
  • Stereochemical Control : The Z-configuration of the benzylidene moiety is stabilized by intramolecular hydrogen bonding and confirmed via NOESY NMR, where spatial proximity between the benzylidene proton and adjacent substituents is observed .

Q. How is the Z-configuration of the benzylidene moiety confirmed using spectroscopic techniques?

  • NMR Analysis : The Z-isomer exhibits distinct downfield shifts for the benzylidene proton (δ ~6.7–7.9 ppm in 1^1H NMR) due to conjugation with the carbonyl group. Coupling constants (JJ) between the benzylidene proton and adjacent aromatic protons further distinguish it from the E-isomer .
  • IR Spectroscopy : Stretching frequencies for the α,β-unsaturated carbonyl group (C=O, ~1706 cm1^{-1}) and conjugated C=C (~1649 cm1^{-1}) provide additional confirmation .

Advanced Research Questions

Q. What strategies are employed to optimize reaction yields and purity during the synthesis of benzofuran-3(2H)-one derivatives with varying substituents?

  • Yield Optimization : Reaction conditions such as solvent polarity (e.g., THF vs. DCM), temperature (reflux vs. room temperature), and catalyst loading (e.g., DMAP) significantly impact yields. For instance, refluxing in acetone with excess K2_2CO3_3 improves nucleophilic substitution efficiency for methoxy/ethoxy groups .
  • Purification : Flash column chromatography with gradients of ethyl acetate/hexane or recrystallization from petroleum ether enhances purity. Low yields (e.g., 18.8% for 6k vs. 46.8% for 6l in ) highlight the need for substituent-specific optimization .

Q. How do structural modifications (e.g., hydroxyl/methoxy groups) impact the compound’s biological activity, and what computational methods support these findings?

  • Structure-Activity Relationship (SAR) : Hydroxyl groups at positions 6 and 7 (as in 6k–6n) enhance hydrogen-bonding interactions with biological targets, such as DRAK2 kinases, while methoxy groups improve lipophilicity and membrane permeability . Anti-cancer activity correlates with electron-withdrawing substituents (e.g., bromine) on the benzylidene ring, which stabilize the Michael acceptor moiety for covalent binding .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to targets like Mycobacterium tuberculosis MtrA, where methoxy/ethoxy groups align with hydrophobic pockets in the active site .

Q. How can contradictions in biological data (e.g., varying IC50_{50} values across cell lines) be systematically addressed?

  • Mechanistic Profiling : Time-dependent assays (e.g., cell cycle arrest at G0/G1 phase in MCF-7 cells) and apoptosis markers (e.g., mitochondrial membrane potential loss via JC-1 staining) clarify compound specificity .
  • Data Normalization : Activity discrepancies may arise from cell-line-specific expression of metabolic enzymes (e.g., cytochrome P450). Normalizing IC50_{50} values to cytotoxicity controls (e.g., MTT assay with non-cancerous fibroblasts) improves comparability .

Notes

  • Avoid abbreviations for chemical names (e.g., use "3,4,5-trimethoxybenzylidene" instead of "TMB").
  • For reproducibility, experimental details (e.g., NMR solvent, column chromatography gradients) must be explicitly documented .
  • Contradictions in yield or activity data should prompt re-evaluation of reaction stoichiometry or biological assay conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.